molecular formula C13H12N2O3 B2574337 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione CAS No. 921447-71-4

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B2574337
CAS No.: 921447-71-4
M. Wt: 244.25
InChI Key: VICRZGMZSKSMIC-UHFFFAOYSA-N
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Description

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with an acetylphenylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione can be achieved through a multi-step process. One common method involves the reaction of 4-acetylphenylamine with maleic anhydride to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions typically involve heating the reactants in a suitable solvent, such as acetic acid, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-acetylphenylamine: A precursor in the synthesis of the target compound.

    1-methyl-1H-pyrrole-2,5-dione: A structural analog with similar chemical properties.

Uniqueness

3-((4-acetylphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with an acetylphenylamino group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-acetylanilino)-1-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8(16)9-3-5-10(6-4-9)14-11-7-12(17)15(2)13(11)18/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICRZGMZSKSMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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